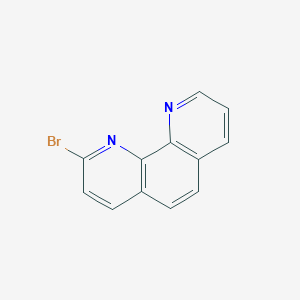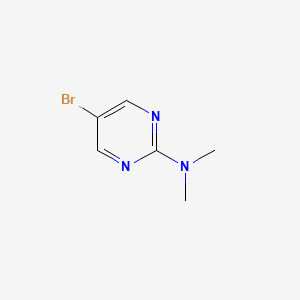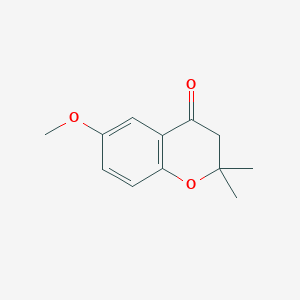
2-Bromo-1,10-phénanthroline
Vue d'ensemble
Description
2-Bromo-1,10-phenanthroline is an organic compound with the molecular formula C12H7BrN2. It is a derivative of 1,10-phenanthroline, where a bromine atom is substituted at the 2-position of the phenanthroline ring. This compound is known for its applications in coordination chemistry, where it acts as a ligand to form complexes with various metal ions .
Applications De Recherche Scientifique
2-Bromo-1,10-phenanthroline has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
2-Bromo-1,10-phenanthroline plays a significant role in biochemical reactions, particularly in the inhibition of metallopeptidases. It interacts with enzymes such as carboxypeptidase A by chelating the metal ion required for catalytic activity, thereby rendering the enzyme inactive . This compound also forms complexes with various metal ions, which can be utilized in coordination chemistry and catalysis .
Cellular Effects
2-Bromo-1,10-phenanthroline has notable effects on cellular processes. It influences cell function by inhibiting metallopeptidases, which are crucial for protein degradation and processing . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of zinc ions from metallopeptidases by 2-Bromo-1,10-phenanthroline can lead to the accumulation of inactive apoenzymes, disrupting normal cellular functions .
Molecular Mechanism
At the molecular level, 2-Bromo-1,10-phenanthroline exerts its effects primarily through the chelation of metal ions. By binding to the active site of metallopeptidases, it removes the essential metal ion, such as zinc, required for enzymatic activity . This results in the formation of an inactive enzyme complex, thereby inhibiting the enzyme’s function. Additionally, 2-Bromo-1,10-phenanthroline can form coordination complexes with other metal ions, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1,10-phenanthroline can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term studies have shown that the inhibition of metallopeptidases by 2-Bromo-1,10-phenanthroline can lead to sustained changes in cellular function, including altered protein processing and gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-1,10-phenanthroline vary with different dosages in animal models. At low doses, it effectively inhibits metallopeptidases without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve effective enzyme inhibition without causing harm .
Metabolic Pathways
2-Bromo-1,10-phenanthroline is involved in various metabolic pathways, primarily through its interaction with metallopeptidases and other metal-dependent enzymes . It can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and overall metabolic balance . The compound’s ability to chelate metal ions also plays a role in its metabolic effects .
Transport and Distribution
Within cells and tissues, 2-Bromo-1,10-phenanthroline is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function . The compound’s ability to form stable complexes with metal ions also contributes to its distribution within biological systems .
Subcellular Localization
The subcellular localization of 2-Bromo-1,10-phenanthroline is influenced by its interactions with specific targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The ability of 2-Bromo-1,10-phenanthroline to chelate metal ions also plays a role in its subcellular localization and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1,10-phenanthroline can be synthesized through several methods. One common method involves the bromination of 1,10-phenanthroline using bromine or other brominating agents. For example, a two-step protocol involves the formation of N-oxide using m-chloroperbenzoic acid (m-CPBA) followed by bromination using tetrabutylammonium bromide (TBAB) and p-toluenesulfonic anhydride .
Industrial Production Methods
Industrial production of 2-Bromo-1,10-phenanthroline typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenanthroline derivatives, while coupling reactions can produce complex organic frameworks .
Mécanisme D'action
The mechanism of action of 2-Bromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as electron donors, forming stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through intercalation or cleavage mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound without the bromine substitution.
3,8-Dibromo-1,10-phenanthroline: A derivative with two bromine atoms at the 3 and 8 positions.
4,7-Dichloro-1,10-phenanthroline: A derivative with chlorine atoms instead of bromine.
Uniqueness
2-Bromo-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable ligand for forming metal complexes with tailored properties for various applications .
Propriétés
IUPAC Name |
2-bromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJUDAZGVGIDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310088 | |
| Record name | 2-Bromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-14-8 | |
| Record name | 2-Bromo-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22426-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of the 2-bromo-1,10-phenanthroline – 1,4-diiodotetrafluorobenzene cocrystal?
A1: The study elucidated the crystal structure of the cocrystal formed by 2-bromo-1,10-phenanthroline and 1,4-diiodotetrafluorobenzene, revealing key details about its molecular packing and intermolecular interactions. The research identified the presence of halogen bonds within the crystal structure []. This information is crucial for understanding the solid-state properties of these types of materials and can be valuable in fields like materials science and crystal engineering.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)













